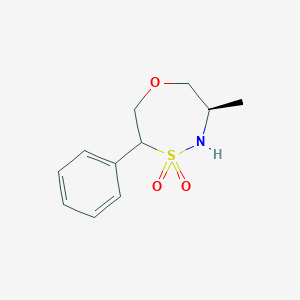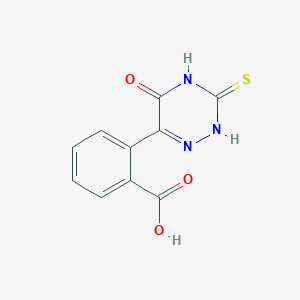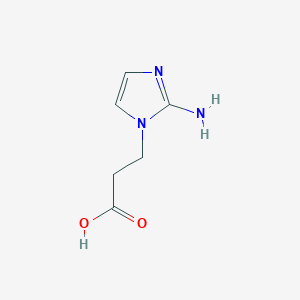
1-(4-Methoxyphenyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with a 4-methoxyphenyl group and a chloride ion
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)pyridin-1-ium chloride typically involves the reaction of 4-methoxyaniline with pyridine in the presence of a suitable chlorinating agent. The reaction conditions often require heating and stirring to ensure complete conversion. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as or , leading to the formation of corresponding .
Reduction: Reduction reactions can be carried out using or , resulting in the formation of .
Common reagents and conditions used in these reactions include acidic or basic media , solvents like ethanol or methanol , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential and properties.
Medicine: Research is ongoing to explore its potential as a in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials science applications
Wirkmechanismus
The mechanism by which 1-(4-Methoxyphenyl)pyridin-1-ium chloride exerts its effects involves its interaction with biological targets such as enzymes and receptors . The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been studied as a potential acetylcholinesterase inhibitor , which could have implications for the treatment of neurodegenerative diseases like Alzheimer’s .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-Ethyl-4-methoxycarbonylpyridinium iodide: This compound has a similar pyridinium structure but differs in the substituents attached to the pyridine ring.
1-(4-Aminophenyl)pyridin-1-ium chloride: This compound has an amino group instead of a methoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substituent pattern and chloride ion
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, pharmaceuticals, and chemical processes.
Eigenschaften
CAS-Nummer |
17434-95-6 |
|---|---|
Molekularformel |
C12H12ClNO |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H12NO.ClH/c1-14-12-7-5-11(6-8-12)13-9-3-2-4-10-13;/h2-10H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UVFXYTDNBPQHGV-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)




![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)


![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)
